Cas no 844683-75-6 ((4-chloro-3-fluorophenyl)(4-fluorophenyl)methanol)
(4-chloro-3-fluorophenyl)(4-fluorophenyl)methanol Chemical and Physical Properties
Names and Identifiers
-
- 4-CHLORO-3',4'-DIFLUOROBENZHYDROL
- SCHEMBL1349754
- CS-0357254
- DTXSID901222579
- (4-chloro-3-fluorophenyl)(4-fluorophenyl)methanol
- MCUPLIOWSWQUOC-UHFFFAOYSA-N
- AKOS013209668
- 4-Chloro-3-fluoro-I+/--(4-fluorophenyl)benzenemethanol
- (4-chloro-3-fluorophenyl)-(4-fluorophenyl)methanol
- FS-6019
- 4-Chloro-3,4'-difluorobenzhydrol
- 844683-75-6
-
- MDL: MFCD06201334
- Inchi: 1S/C13H9ClF2O/c14-11-6-3-9(7-12(11)16)13(17)8-1-4-10(15)5-2-8/h1-7,13,17H
- InChI Key: MCUPLIOWSWQUOC-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=CC=1F)C(C1C=CC(=CC=1)F)O
Computed Properties
- Exact Mass: 254.0309989g/mol
- Monoisotopic Mass: 254.0309989g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 244
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.6
- Topological Polar Surface Area: 20.2Ų
(4-chloro-3-fluorophenyl)(4-fluorophenyl)methanol Security Information
- Hazard Category Code: 36/37/38
- Safety Instruction: 26-36/37/39
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Hazardous Material Identification:
(4-chloro-3-fluorophenyl)(4-fluorophenyl)methanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 022508-1g |
4-Chloro-3,4'-difluorobenzhydrol |
844683-75-6 | 97% | 1g |
£231.00 | 2022-03-01 | |
| Fluorochem | 022508-5g |
4-Chloro-3,4'-difluorobenzhydrol |
844683-75-6 | 97% | 5g |
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| Fluorochem | 022508-25g |
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844683-75-6 | 97% | 25g |
£1508.00 | 2022-03-01 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1427924-1g |
(4-Chloro-3-fluorophenyl)(4-fluorophenyl)methanol |
844683-75-6 | 97% | 1g |
¥2452.00 | 2024-07-28 | |
| eNovation Chemicals LLC | Y1234447-250mg |
(4-chloro-3-fluorophenyl)(4-fluorophenyl)methanol |
844683-75-6 | 97% | 250mg |
$245 | 2024-06-06 | |
| eNovation Chemicals LLC | Y1234447-250mg |
(4-chloro-3-fluorophenyl)(4-fluorophenyl)methanol |
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$255 | 2025-02-19 | |
| A2B Chem LLC | AT31888-250mg |
(4-chloro-3-fluorophenyl)(4-fluorophenyl)methanol |
844683-75-6 | 97% | 250mg |
$95.00 | 2024-04-19 | |
| A2B Chem LLC | AT31888-1g |
(4-chloro-3-fluorophenyl)(4-fluorophenyl)methanol |
844683-75-6 | 97% | 1g |
$200.00 | 2024-04-19 | |
| A2B Chem LLC | AT31888-5g |
(4-chloro-3-fluorophenyl)(4-fluorophenyl)methanol |
844683-75-6 | 97% | 5g |
$900.00 | 2024-04-19 | |
| Crysdot LLC | CD12026052-5g |
(4-Chloro-3-fluorophenyl)(4-fluorophenyl)methanol |
844683-75-6 | 97% | 5g |
$446 | 2024-07-24 |
(4-chloro-3-fluorophenyl)(4-fluorophenyl)methanol Related Literature
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
Additional information on (4-chloro-3-fluorophenyl)(4-fluorophenyl)methanol
Introduction to (4-chloro-3-fluorophenyl)(4-fluorophenyl)methanol (CAS No. 844683-75-6)
Chemical compounds play a pivotal role in the advancement of pharmaceuticals and biotechnology, with each molecule holding the potential to revolutionize therapeutic interventions. One such compound, (4-chloro-3-fluorophenyl)(4-fluorophenyl)methanol (CAS No. 844683-75-6), has garnered significant attention in recent years due to its unique structural properties and promising applications in medicinal chemistry. This introduction delves into the compound's characteristics, its significance in contemporary research, and its potential implications for future drug development.
The molecular structure of (4-chloro-3-fluorophenyl)(4-fluorophenyl)methanol is characterized by a methanol functional group attached to a biphenyl core, with substituents at the 4th position of both phenyl rings. The presence of chlorine and fluorine atoms introduces electronic and steric effects that can modulate the compound's reactivity and biological activity. Such structural features are often exploited in the design of novel pharmacophores, making this compound a valuable scaffold for further chemical modifications.
In the realm of pharmaceutical research, the synthesis and characterization of (4-chloro-3-fluorophenyl)(4-fluorophenyl)methanol have been influenced by advancements in synthetic methodologies and computational chemistry. Recent studies have highlighted the utility of fluoro-substituted aromatic compounds in enhancing drug bioavailability and metabolic stability. The fluorine atoms in this molecule contribute to its lipophilicity, which is a critical factor in determining oral bioavailability. Additionally, the chlorine substituent can serve as a handle for further derivatization, enabling the creation of more complex derivatives with tailored biological properties.
The compound's potential applications extend to various therapeutic areas, including oncology, neurology, and anti-inflammatory treatments. For instance, fluoro-substituted phenols have been shown to exhibit inhibitory activity against certain enzymes implicated in cancer progression. The methanol moiety provides a site for hydrogen bonding interactions, which can be crucial for binding affinity when designing small-molecule inhibitors. Researchers have leveraged these properties to develop novel candidates that target specific disease pathways.
Recent experimental investigations have demonstrated the efficacy of derivatives inspired by (4-chloro-3-fluorophenyl)(4-fluorophenyl)methanol in preclinical models. These studies have revealed promising results in terms of efficacy and selectivity, suggesting that further optimization could lead to clinical candidates. The compound's structural versatility allows for modifications that can fine-tune its pharmacokinetic profile, making it an attractive candidate for drug discovery programs aimed at addressing unmet medical needs.
The synthesis of (4-chloro-3-fluorophenyl)(4-fluorophenyl)methanol involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the biphenyl core efficiently. The introduction of fluorine and chlorine substituents often necessitates specialized methodologies to ensure high yields and purity. These synthetic challenges underscore the importance of expertise in medicinal chemistry when working with such compounds.
The computational analysis of (4-chloro-3-fluorophenyl)(4-fluorophenyl)methanol has provided valuable insights into its molecular interactions. Quantum mechanical calculations have been used to predict binding affinities and identify key pharmacophoric elements within the molecule. These predictions guide experimental efforts by providing a rational basis for designing analogs with enhanced activity or reduced toxicity. The integration of computational tools with experimental data has become an indispensable aspect of modern drug discovery.
The future prospects for (4-chloro-3-fluorophenyl)(4-fluorophenyl)methanol are vast, with ongoing research exploring its potential in various therapeutic contexts. Innovations in synthetic chemistry and biotechnology continue to expand the toolkit available for medicinal chemists, enabling more efficient and targeted drug development. As our understanding of disease mechanisms evolves, compounds like this one will play an increasingly important role in addressing complex medical challenges.
In conclusion, (CAS No. 844683-75-6) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and versatile applications. Its role as a scaffold for novel drug candidates underscores the importance of fluoro-substituted aromatic compounds in modern medicine. As research progresses, we can anticipate further discoveries that will expand its therapeutic potential and solidify its place as a cornerstone of medicinal chemistry innovation.
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